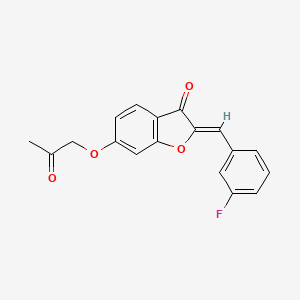

(Z)-2-(3-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Beschreibung

(Z)-2-(3-Fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 3-fluorobenzylidene group at position 2 and a 2-oxopropoxy chain at position 4.

Eigenschaften

IUPAC Name |

(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FO4/c1-11(20)10-22-14-5-6-15-16(9-14)23-17(18(15)21)8-12-3-2-4-13(19)7-12/h2-9H,10H2,1H3/b17-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRPECYFYIXTKO-IUXPMGMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-2-(3-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a member of the benzofuran class of compounds, which have garnered attention for their diverse biological activities. This compound features a unique structural arrangement that may influence its pharmacological properties, particularly in relation to enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzofuran core with a fluorinated benzylidene substituent and a 2-oxopropoxy group. These modifications can enhance the compound's interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H15F1O3 |

| Molecular Weight | 288.29 g/mol |

| IUPAC Name | (Z)-2-(3-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one |

Enzyme Inhibition

Recent studies have highlighted the potential of benzofuran derivatives, including (Z)-2-(3-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, as inhibitors of various enzymes, notably alkaline phosphatase (AP). The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents significantly affects inhibitory potency.

- Alkaline Phosphatase Inhibition :

- Compounds within this class have been evaluated for their ability to inhibit alkaline phosphatase, an enzyme involved in dephosphorylation processes.

- The studies demonstrated that certain structural modifications enhance inhibitory activity, suggesting that (Z)-2-(3-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one may exhibit similar effects.

Anti-Amyloid Activity

Research has also explored the potential of benzofuran derivatives in inhibiting amyloid fibril formation, particularly in neurodegenerative diseases such as Alzheimer's. The interaction of these compounds with tau protein aggregates has been studied using techniques such as circular dichroism and atomic force microscopy.

- Case Study : A related compound was shown to significantly inhibit the formation of β-sheet structures associated with amyloid fibrils, indicating that (Z)-2-(3-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one could possess similar anti-amyloid properties.

While specific mechanisms for (Z)-2-(3-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one remain to be fully elucidated, it is hypothesized that its biological activity may stem from:

- Binding Affinity : The fluorinated group may enhance binding affinity to target enzymes or proteins.

- Structural Conformation : The unique conformation of the compound could facilitate interactions with active sites of enzymes or amyloid fibrils.

Research Findings

A comprehensive analysis of related compounds suggests that structural variations can lead to significant differences in biological activity. For instance:

| Compound | Inhibition (%) at 100 µM |

|---|---|

| (Z)-2-(3-fluorobenzylidene)benzofuran-3-one | 75% |

| (Z)-2-(4-fluorobenzylidene)benzofuran-3-one | 85% |

| (Z)-2-(3-chlorobenzylidene)benzofuran-3-one | 60% |

These results indicate a promising avenue for further research into the optimization of benzofuran derivatives for therapeutic use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Fluorine Position : The 3-fluoro substitution in the target compound contrasts with 2-fluoro (Compound 1) and 4-fluoro analogs. Fluorine’s electron-withdrawing effects may influence electronic distribution and binding interactions .

Anticancer Activity :

- The target compound’s structural analogs, such as 5a and 5b, inhibit tubulin polymerization by binding to the colchicine site, with IC50 values <100 nM in PC-3 prostate cancer cells. These compounds also show efficacy in zebrafish T-ALL models without hERG channel toxicity .

- In contrast, hydroxy-substituted analogs (e.g., Compound 2) lack the 2-oxopropoxy group, which may reduce bioavailability or target engagement .

Antiviral Activity :

- The 2-oxopropoxy-substituted analog in inhibits Marburg virus replication by interacting with the nucleoprotein (NP), highlighting the substituent’s role in antiviral targeting .

DRAK2 Inhibition :

- Benzofuran-3(2H)-one derivatives with 3,4-dihydroxybenzylidene substituents (IC50 = 3.15 µM) demonstrate moderate DRAK2 inhibition.

Physicochemical and Spectroscopic Comparisons

- Melting Points : The target compound (260°C) shares a similar melting point with its 3-fluoro-hydroxy analog (260°C), suggesting comparable crystallinity .

- NMR Data : The 2-oxopropoxy group introduces distinct proton signals (e.g., δ ~4.5 ppm for -OCH2CO-) compared to hydroxy analogs, as seen in Compound 2 (δ 6.70–7.76 ppm for aromatic protons) .

- Mass Spectrometry : The target compound’s molecular ion (m/z 256, M+) matches its hydroxy analog, but fragmentation patterns differ due to the 2-oxopropoxy chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.